2-Phenoxyquinoxaline

Synthetic methodology Regioselectivity Aryne chemistry

2-Phenoxyquinoxaline is a heterocyclic compound composed of a quinoxaline core with a phenoxy substituent at the 2-position. It belongs to the broader quinoxaline family, a privileged scaffold in medicinal chemistry known for antibacterial, anticancer, and antiprotozoal activities.

Molecular Formula C14H10N2O
Molecular Weight 222.247
CAS No. 52598-53-5
Cat. No. B2893713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyquinoxaline
CAS52598-53-5
Molecular FormulaC14H10N2O
Molecular Weight222.247
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
InChIKeyBSDZLWKEACOABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyquinoxaline (CAS 52598-53-5): Core Structural Identity for Quinoxaline-Based Screening Libraries


2-Phenoxyquinoxaline is a heterocyclic compound composed of a quinoxaline core with a phenoxy substituent at the 2-position. It belongs to the broader quinoxaline family, a privileged scaffold in medicinal chemistry known for antibacterial, anticancer, and antiprotozoal activities [1]. The compound serves as both a bioactive molecule and a versatile synthetic intermediate. Its 1,4-di-N-oxide derivatives exhibit unique reactivity, including chemoselective conversion to 2-aminoquinoxaline 1,4-di-N-oxides under mild conditions [2]. This dual functionality – bioactivity potential and synthetic tractability – makes it a strategic entry in focused compound libraries.

Why 2-Phenoxyquinoxaline Cannot Be Replaced by Generic 2-Substituted Quinoxalines Without Functional Consequence


The 2-phenoxy substituent imparts distinct electronic, steric, and reactivity profiles that differentiate 2-phenoxyquinoxaline from other 2-substituted quinoxalines. In a head-to-head antitumor evaluation across nine human cancer cell lines, 2-phenoxy-, 2-benzylamino-, and 2-thiophenyl-substituted 5,7-diamino-3-phenylquinoxalines displayed divergent activity landscapes, with the 2-phenoxy derivative 2c achieving the highest mean growth inhibition parameter (MG_MID = -5.66) [1]. Furthermore, the phenoxy group acts as a competent leaving group under ammonolysis conditions, enabling conversion to 2-aminoquinoxaline 1,4-di-N-oxide – a transformation not accessible to 2-benzyl or 2-phenyl analogs under identical conditions [2]. These differences mean that substituting 2-phenoxyquinoxaline with a generic 2-aryl or 2-alkylamino quinoxaline will alter both biological readout and synthetic downstream utility.

2-Phenoxyquinoxaline: Quantified Differentiation Evidence Against Closest Structural Analogs


Regioselective Aryne Synthesis: 2-Phenoxyquinoxaline as 70% Major Product vs. N-Arylated Byproduct

Under optimized aryne reaction conditions (CsF, CH₃CN, room temperature), quinoxalin-2(1H)-one reacts with in situ-generated benzyne to yield two products: 2-phenoxyquinoxaline (O-arylation) and 1-phenylquinoxalin-2(1H)-one (N-arylation) in a 7:3 ratio [1]. 2-Phenoxyquinoxaline is the predominant product, confirmed by IR spectroscopy via absence of the amide carbonyl stretch characteristic of the N-arylated isomer. This 2.33-fold selectivity for O-arylation over N-arylation provides a direct synthetic advantage for accessing the 2-phenoxy scaffold without competing N-aryl byproduct dominance.

Synthetic methodology Regioselectivity Aryne chemistry

Antitumor Growth Inhibition: 2-Phenoxy Derivative 2c Achieves Highest MG_MID (-5.66) Among Three 2-Substituted Series

In a comparative evaluation of 5,7-diamino-3-phenylquinoxalines bearing 2-benzylamino, 2-phenoxy, or 2-thiophenyl substituents against nine human cancer cell lines, the 2-phenoxy derivative compound 2c exhibited the highest MG_MID value of -5.66, indicating the strongest mean growth inhibition across the entire panel [1]. While the benzylamino derivatives 1b–7b collectively showed high activity, no individual benzylamino or thiophenyl compound surpassed the MG_MID score of compound 2c. This quantifies the 2-phenoxy substitution as delivering the most balanced, broad-spectrum antiproliferative profile within this chemotype.

Antitumor activity Cancer cell line panel Structure-activity relationship

Chemoselective Ammonolysis: Exclusive Phenoxy-to-Amino Conversion in 1,4-Di-N-Oxide Series vs. Unreactive 2-Benzyl Analogs

2-Phenoxyquinoxaline 1,4-di-N-oxide derivatives undergo selective nucleophilic displacement of the phenoxy group by gaseous ammonia, yielding 2-aminoquinoxaline 1,4-di-N-oxide derivatives [1]. In contrast, 2-benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives prepared in the same study do not undergo analogous debenzylation or substitution under identical ammonolysis conditions. This establishes the 2-phenoxy group as a traceless, chemoselectively replaceable handle for late-stage diversification, a feature absent in 2-benzyl or 2-phenyl congeners.

Nucleophilic substitution Protecting group strategy Derivatization

Physicochemical Profile: Enhanced Rotatable Bond Count and Hydrogen Bond Acceptor Capacity vs. 2-Phenylquinoxaline

2-Phenoxyquinoxaline (C₁₄H₁₀N₂O, MW 222.24 g/mol) possesses 2 rotatable bonds and 3 hydrogen bond acceptors, compared to 2-phenylquinoxaline (C₁₄H₁₀N₂, MW 206.24 g/mol) which has 1 rotatable bond and 2 hydrogen bond acceptors . The ether oxygen in the phenoxy linkage increases molecular flexibility (rotatable bond count from 1 to 2) and introduces an additional H-bond acceptor site, which can modulate target binding, solubility, and metabolic stability. Computed density (1.2 ± 0.1 g/cm³) and boiling point (369.4 ± 22.0 °C) further distinguish this compound from the direct C-C linked 2-phenyl analog .

Physicochemical properties Drug-likeness Molecular descriptors

High-Impact Application Scenarios for 2-Phenoxyquinoxaline Based on Verified Differentiation Evidence


Focused Antitumor Quinoxaline Library Design

Medicinal chemistry teams constructing quinoxaline-based antitumor libraries should prioritize the 2-phenoxy substitution pattern as a core diversity element. The quantitative finding that compound 2c (MG_MID = -5.66) outperforms analogous 2-benzylamino and 2-thiophenyl derivatives in mean growth inhibition across nine cancer cell lines provides evidence-based justification for including the 2-phenoxy variant in screening decks [1]. This scaffold is particularly relevant for programs targeting broad-spectrum antiproliferative activity.

Late-Stage Diversification via Chemoselective Phenoxy Displacement

Synthetic chemistry groups can exploit the unique reactivity of the 2-phenoxy group as a traceless leaving group under ammonolysis. 2-Phenoxyquinoxaline 1,4-di-N-oxide serves as a stable precursor that can be cleanly converted to 2-aminoquinoxaline 1,4-di-N-oxide upon exposure to gaseous ammonia, unlike 2-benzyl or 2-phenyl analogs which are inert under these conditions [1]. This strategy enables late-stage functionalization without protecting group manipulation, streamlining SAR exploration.

Scalable Aryne-Mediated Synthesis of 2-Phenoxyquinoxaline Derivatives

For process chemistry and scale-up, the aryne methodology yielding 2-phenoxyquinoxaline as the 70% major product (7:3 O- vs. N-arylation selectivity) under mild conditions (CsF, CH₃CN, room temperature) offers a robust entry point for producing substituted 2-phenoxyquinoxaline series [1]. The broad substrate scope and high yields reported for the general method make this suitable for parallel synthesis of analog libraries for biological evaluation.

Physicochemical Property Optimization in Quinoxaline Lead Series

Drug discovery teams seeking to modulate physicochemical properties within a quinoxaline series can use the 2-phenoxy substitution to deliberately increase rotatable bond count (from 1 to 2 vs. 2-phenylquinoxaline) and introduce an additional H-bond acceptor [1]. These modifications can improve solubility, reduce aromatic ring count, and fine-tune logP without altering the core pharmacophore, as supported by the computed and experimental property data [2].

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